![molecular formula C15H12N4O2S B5557765 1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮](/img/structure/B5557765.png)

1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

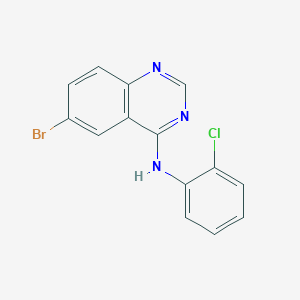

The compound "1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione" is a benzimidazole derivative, a class of compounds known for their diverse chemical and biological properties. Benzimidazoles are important in medicinal chemistry and materials science due to their unique structural features.

Synthesis Analysis

The synthesis of benzimidazole derivatives like our compound typically involves the reaction of 1,2-phenylenediamine derivatives. For instance, Sparke et al. (2010) described the synthesis of a closely related compound, "1-(4-nitrobenzyl)-2-chloromethyl benzimidazole," highlighting key steps such as the reaction of 1,2-phenylenediamine and the importance of glycolic acid for cyclization to avoid by-products [Sparke et al., 2010].

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by hydrogen bonding and polarized molecular-electronic structures. For instance, Portilla et al. (2007) studied similar benzimidazole derivatives, observing complex hydrogen-bonded sheets and chains in their crystal structures, which is likely similar in our compound [Portilla et al., 2007].

Chemical Reactions and Properties

Benzimidazole derivatives can participate in various chemical reactions due to their reactive functional groups. Albinati et al. (1988) explored the reactivity of a similar compound, "2-(3-nitrobenzylidene)benzimidazole," with rhodium, showing the potential for complex formation and the influence of molecular geometry on reactivity [Albinati et al., 1988].

Physical Properties Analysis

Benzimidazole derivatives' physical properties, such as solubility and melting points, are influenced by their molecular structure. Li et al. (2008) examined nitroimidazoles' crystal structures, which can provide insights into the physical properties of our compound, such as lattice stability and solubility [Li et al., 2008].

Chemical Properties Analysis

The chemical properties of benzimidazoles are often defined by their electron-donating and accepting capabilities. Peng et al. (2016) studied 1,3-bis(benzimidazol-2-yl)benzene derivatives, which might share similar properties with our compound, such as anionophoric activity influenced by electron-withdrawing substituents [Peng et al., 2016].

科学研究应用

咪唑并[1,2-a]苯并咪唑衍生物

西莫诺夫和阿尼西莫娃(1971)探索了咪唑并[1,2-a]苯并咪唑的衍生物,并指出它们的非稳定性和转化为其他形式的倾向。这种非稳定性是考虑1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮时的关键方面,因为它可能会影响其在科学研究中的应用 (Simonov & Anisimova, 1971).

硝基咪唑和氨基咪唑

苏达萨南等人(1982)描述了硝基咪唑化合物转化为氨基咪唑及其衍生物的过程。这项研究提供了对与1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮类似的化合物的化学行为和潜在应用的见解 (Sudarsanam et al., 1982).

苯并咪唑衍生物中的氢键链和片层

波蒂拉等人(2007)研究了苯并咪唑衍生物的氢键结构。了解这种分子相互作用对于1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮在晶体工程和材料科学等领域的应用至关重要 (Portilla et al., 2007).

苯并咪唑衍生物的合成和抗菌活性

阿卜杜拉蒂夫等人(2013)探索了各种苯并咪唑衍生物的合成和抗菌特性,1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮属于这一类。这表明在微生物学和制药学中具有潜在的应用 (Abdellatif et al., 2013).

苯并咪唑衍生物的立体选择性糖基化

西拉和布尔乔亚(1989)研究了苯并咪唑衍生物的糖基化。了解糖基化过程对于开发新药或生化工具很有用,1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮可能会在其中找到应用 (Seela & Bourgeois, 1989).

苯并咪唑衍生物的固相合成

基尔伯恩等人(2000)讨论了一种使用固体载体合成苯并咪唑衍生物的新策略。该方法与1-甲基-3-[(4-硝基亚苄基)氨基]-1,3-二氢-2H-苯并咪唑-2-硫酮等化合物的有效和可扩展合成有关 (Kilburn et al., 2000).

属性

IUPAC Name |

1-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-17-13-4-2-3-5-14(13)18(15(17)22)16-10-11-6-8-12(9-7-11)19(20)21/h2-10H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXRULZBRLZLRW-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)N=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N(C1=S)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)

![3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)